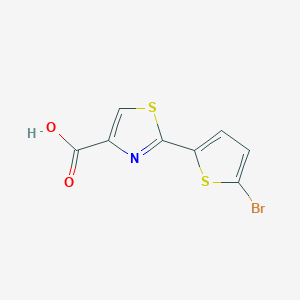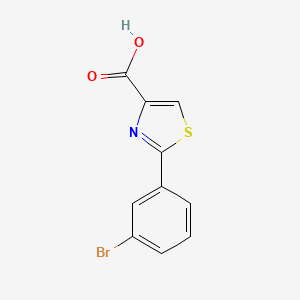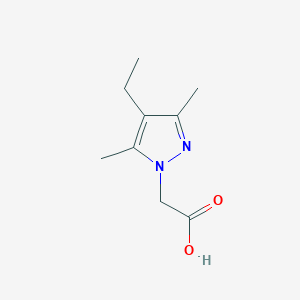![molecular formula C14H10BrClO2 B1372424 3-[(3-Bromobenzyl)oxy]benzoyl chloride CAS No. 1160250-09-8](/img/structure/B1372424.png)
3-[(3-Bromobenzyl)oxy]benzoyl chloride
Vue d'ensemble
Description
3-[(3-Bromobenzyl)oxy]benzoyl chloride is an organic compound with the molecular formula C14H10BrClO2 and a molecular weight of 325.59 g/mol . This compound is characterized by the presence of a benzoyl chloride group attached to a benzyl ether moiety, which is further substituted with a bromine atom on the benzyl ring. It is commonly used in various chemical research applications due to its unique reactivity and functional properties .
Méthodes De Préparation
The synthesis of 3-[(3-Bromobenzyl)oxy]benzoyl chloride typically involves the reaction of 3-bromobenzyl alcohol with benzoyl chloride in the presence of a base such as pyridine or triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the benzoyl chloride. The general reaction scheme is as follows:
3-Bromobenzyl alcohol+Benzoyl chloride→3-[(3-Bromobenzyl)oxy]benzoyl chloride+HCl
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity .
Analyse Des Réactions Chimiques
3-[(3-Bromobenzyl)oxy]benzoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The benzoyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives. Common reagents include alcohols, amines, and thiols.
Oxidation: The benzyl ether moiety can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major products formed from these reactions include esters, amides, aldehydes, and carboxylic acids .
Applications De Recherche Scientifique
3-[(3-Bromobenzyl)oxy]benzoyl chloride is widely used in scientific research due to its versatile reactivity. Some of its applications include:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers.
Medicine: It is employed in the development of novel drug candidates, particularly in the design of enzyme inhibitors and receptor modulators.
Mécanisme D'action
The mechanism of action of 3-[(3-Bromobenzyl)oxy]benzoyl chloride primarily involves its reactivity towards nucleophiles. The benzoyl chloride group undergoes nucleophilic attack, leading to the formation of various derivatives. The bromine atom on the benzyl ring can participate in electrophilic aromatic substitution reactions, further diversifying its reactivity .
Comparaison Avec Des Composés Similaires
Similar compounds to 3-[(3-Bromobenzyl)oxy]benzoyl chloride include:
3-Bromobenzoyl chloride: Lacks the benzyl ether moiety, making it less versatile in certain synthetic applications.
3-[(3-Chlorobenzyl)oxy]benzoyl chloride: Contains a chlorine atom instead of a bromine atom, which can affect its reactivity and selectivity in chemical reactions.
3-[(3-Methylbenzyl)oxy]benzoyl chloride: Contains a methyl group instead of a bromine atom, leading to different steric and electronic properties.
The uniqueness of this compound lies in its combination of a reactive benzoyl chloride group and a bromine-substituted benzyl ether moiety, providing a wide range of reactivity and applications .
Propriétés
IUPAC Name |
3-[(3-bromophenyl)methoxy]benzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrClO2/c15-12-5-1-3-10(7-12)9-18-13-6-2-4-11(8-13)14(16)17/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XANJWXMRLUPZRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)COC2=CC=CC(=C2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![2-[4-(propan-2-yl)phenyl]-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-amine](/img/structure/B1372358.png)



